molecular formula C17H14ClN5 B14076163 8-Aminoclonazolam-d4

8-Aminoclonazolam-d4

Cat. No.: B14076163
M. Wt: 327.8 g/mol
InChI Key: XGLOOOYZAISIOP-QFFDRWTDSA-N
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Preparation Methods

The synthesis of 8-Aminoclonazolam-d4 involves the incorporation of deuterium atoms into the molecular structure of 8-Aminoclonazolam. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally starts with the precursor clonazolam, which undergoes a series of reactions including nitration, reduction, and substitution to yield 8-Aminoclonazolam. The deuterium atoms are introduced during these steps to produce the deuterated compound .

Chemical Reactions Analysis

8-Aminoclonazolam-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 8-Aminoclonazolam-d4 is similar to that of other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in sedative, anxiolytic, and muscle relaxant properties . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .

Properties

Molecular Formula

C17H14ClN5

Molecular Weight

327.8 g/mol

IUPAC Name

6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine

InChI

InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3/i2D,3D,4D,5D

InChI Key

XGLOOOYZAISIOP-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)N)C)Cl)[2H])[2H]

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

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